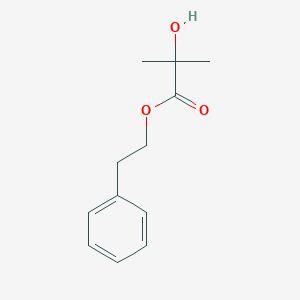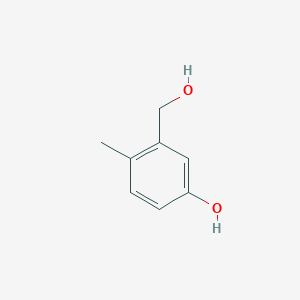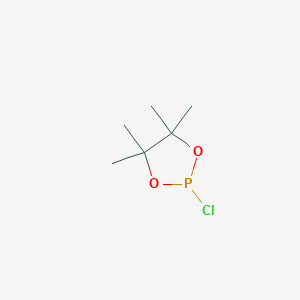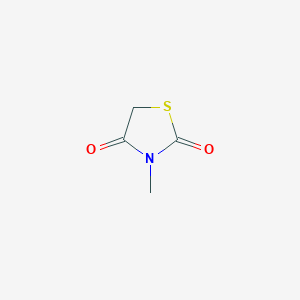
1-(Diphenylmethylene)-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethylene)-1H-indene is an organic compound with the molecular formula C22H16 It is characterized by a structure that includes an indene core substituted with a diphenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethylene)-1H-indene can be synthesized through several methods. One common approach involves the reaction of indene with benzophenone in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: 1-(Diphenylmethylene)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.
科学的研究の応用
1-(Diphenylmethylene)-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-(Diphenylmethylene)-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1,1,5-Trimethyl-1H-indene
- 3,7-Diphenyl-1H-indene
- 5,10-Dihydro-indeno(2,1-a)indene
Comparison: 1-(Diphenylmethylene)-1H-indene is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical properties and reactivity compared to other indene derivatives. This structural feature enhances its potential for various applications, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
13245-90-4 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
1-benzhydrylideneindene |
InChI |
InChI=1S/C22H16/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16H |
InChIキー |
MWUQDVNGYMNUNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Key on ui other cas no. |
13245-90-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


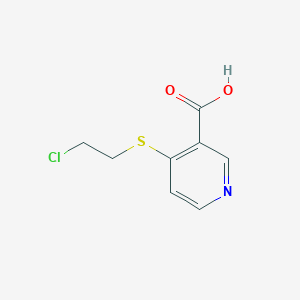
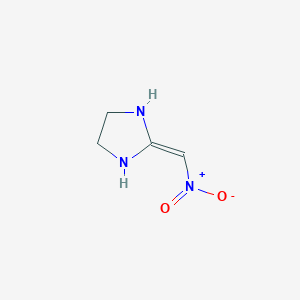
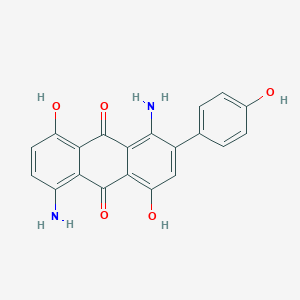
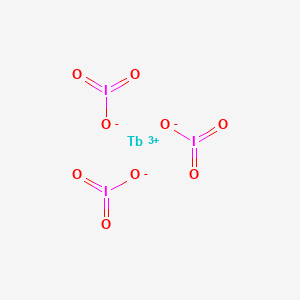
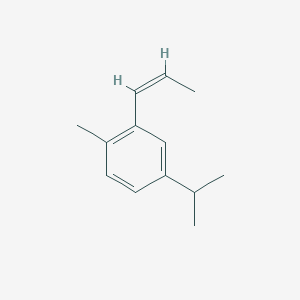
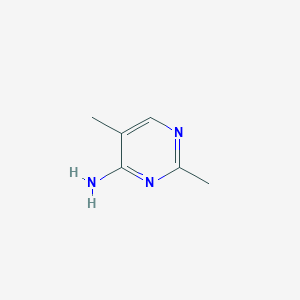
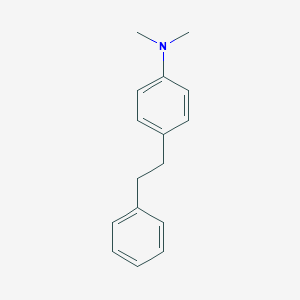
![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)
